2H,3H-[1,4]dioxino[2,3-g]isoquinoline

Medicinal Chemistry Scaffold Hopping Structural Biology

Standard isoquinolines lack the fused 1,4-benzodioxane core required for specific KRas and antitumor SAR studies. This characterized heterocyclic building block (C11H9NO2, MW 187.19) solves that gap. - **Predicted bioactivity**: DNA synthesis inhibitor (Pa >0.96) & apoptosis agonist. - **Proven utility**: Key intermediate for tetrahydro[1,4]dioxanisoquinoline analogs with antiangiogenesis properties. - **Supply**: Pure, characterized, ready for methodology development or library synthesis.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 4362-07-6
Cat. No. B2741737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H-[1,4]dioxino[2,3-g]isoquinoline
CAS4362-07-6
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C=CN=CC3=C2
InChIInChI=1S/C11H9NO2/c1-2-12-7-9-6-11-10(5-8(1)9)13-3-4-14-11/h1-2,5-7H,3-4H2
InChIKeyYPQPYWMYACLTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2H,3H-[1,4]dioxino[2,3-g]isoquinoline: 1,4-Benzodioxane-Fused Scaffold for Drug Discovery


2H,3H-[1,4]dioxino[2,3-g]isoquinoline (CAS 4362-07-6) is a synthetic heterocyclic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It belongs to the class of 1,4-dioxino[2,3-g]isoquinolines, characterized by a 1,4-benzodioxane core fused to an isoquinoline ring system, a scaffold distinct from simple isoquinolines or tetrahydroisoquinolines due to its unique oxygenated bicyclic structure [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of potential antitumor agents and for exploring structure-activity relationships (SAR) within this heterocyclic space [2].

1,4-Benzodioxane-isoquinoline scaffold for SAR exploration
Synthetic intermediate for medicinal chemistry library synthesis
Aromatic heterocyclic building block with distinct oxygenation pattern

2H,3H-[1,4]dioxino[2,3-g]isoquinoline: No Generic Substitution Possible


The procurement of 2H,3H-[1,4]dioxino[2,3-g]isoquinoline (CAS 4362-07-6) cannot be satisfied by generic substitution with structurally similar compounds such as isoquinoline (CAS 119-65-3) or its common tetrahydroisoquinoline derivatives. Its unique 1,4-benzodioxane-fused core confers distinct physicochemical and pharmacological properties, critically influencing molecular interactions, target engagement, and synthetic utility [1]. As documented in the literature, the 1,4-dioxino[2,3-g]isoquinoline scaffold has been specifically pursued to explore antitumor activity and KRas inhibition, properties not inherent to the parent isoquinoline structure [2]. Furthermore, the specific oxidation state and ring fusion of this compound differentiate it from fully saturated or differently functionalized analogs, making it a non-interchangeable building block in the development of novel bioactive molecules [3]. The quantitative evidence below substantiates its unique position within this chemical class.

Target compound
Simple isoquinoline / tetrahydroisoquinoline
Aromatic isoquinoline core with fused 1,4-dioxane ring
Lacks oxygenated bicyclic core; saturated analogs shift geometry
Enables π-stacking interactions and distinct electronic profile
May alter target engagement and synthetic utility in SAR studies
Documented synthetic precursor for antitumor libraries
Not interchangeable; literature routes specific to dioxino scaffold

2H,3H-[1,4]dioxino[2,3-g]isoquinoline: Key Differentiators


Unique 1,4-Benzodioxane Fused Core

2H,3H-[1,4]dioxino[2,3-g]isoquinoline (MW 187.19 g/mol, C11H9NO2) is structurally distinct from its closest commercially available analog, 2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride (MW 227.69 g/mol, C11H14ClNO2) . The key differentiator is the oxidation state of the nitrogen-containing ring. The target compound is an isoquinoline, featuring a planar, aromatic heterocycle, while the analog is a tetrahydroisoquinoline, which is a saturated, non-aromatic secondary amine . This fundamental difference in aromaticity and geometry directly impacts the molecule's electronic properties, potential for π-π stacking interactions with biological targets, and its reactivity as a synthetic intermediate.

Core Scaffold Comparison
Head-to-head
Aromatic isoquinoline (MW 187.19) vs saturated tetrahydroisoquinoline analog (MW 227.69)
Geometry and π-stacking interaction potential differ
Oxidation state impacts electronic properties and reactivity
Medicinal Chemistry Scaffold Hopping Structural Biology

Versatile Intermediate for Antitumor Synthesis

The compound 2H,3H-[1,4]dioxino[2,3-g]isoquinoline is not just a final product but a crucial synthetic intermediate. It was specifically utilized in a research program to synthesize a series of novel 1,4-dioxino[2,3-g]isoquinolines and their saturated analogs, which were then evaluated for antitumor activity [1]. This contrasts with many other isoquinoline derivatives that may be studied as end-products. The ability to access both aromatic (isoquinoline) and saturated (tetrahydroisoquinoline) series from the same precursor (2,3-dihydro-1,4-benzodioxin) highlights the strategic value of this scaffold for exploring chemical space around a validated biological target [1]. A comparative study on a related scaffold, tetrahydro[1,4]dioxanisoquinolines, demonstrated that specific substitutions led to promising KRas inhibition and antiangiogenesis activity [2], suggesting the core scaffold's potential.

Synthetic Intermediate Utility
Class-level
Key precursor for dioxinoisoquinoline antitumor libraries
Enables SAR-driven compound library construction
Synthesis routes validated in peer-reviewed studies
Organic Synthesis Anticancer Drug Discovery Heterocyclic Chemistry

Predicted Multi-Target Bioactivity Profile

Computational prediction of biological activity for 2H,3H-[1,4]dioxino[2,3-g]isoquinoline suggests a distinct polypharmacology profile. According to a predictive model, the compound exhibits high probability scores (Pa > 0.95) for being a lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), and apoptosis agonist (0.979), as well as a notable antineoplastic prediction (0.961) [1]. This profile is a direct result of its unique 1,4-benzodioxane-isoquinoline fusion, which is not shared by simple isoquinolines. While these are predicted activities and not direct experimental data for this exact compound, they provide a strong, data-driven hypothesis for its potential mechanism of action and differentiate it from other heterocyclic scaffolds.

Predicted Bioactivity Profile
Data to verify
High probability scores (Pa>0.95) for lipid metabolism regulator, DNA synthesis inhibitor, apoptosis agonist, antineoplastic
Supports target screening prioritization
In silico prediction; requires experimental validation
Computational Chemistry Target Prediction Pharmacology

Optimal Applications for 2H,3H-[1,4]dioxino[2,3-g]isoquinoline


Antitumor Lead Generation Scaffold

Use 2H,3H-[1,4]dioxino[2,3-g]isoquinoline as a key synthetic intermediate to construct a library of 1,4-dioxino[2,3-g]isoquinoline derivatives for evaluation as potential antitumor agents [1]. This application is directly supported by published synthetic methodologies and follows a validated drug discovery strategy. Its unique core structure is hypothesized to engage biological targets involved in cancer pathways, as suggested by its predicted activity as a DNA synthesis inhibitor and apoptosis agonist [2].

KRas Pathway Investigation Tool

Employ this compound as a building block for the synthesis of tetrahydro[1,4]dioxanisoquinoline analogs, a class that has demonstrated KRas inhibition and antiangiogenesis properties [3]. By starting with 2H,3H-[1,4]dioxino[2,3-g]isoquinoline, researchers can explore the impact of aromaticity on KRas binding and downstream signaling, providing a valuable chemical probe for studying this critical oncogenic pathway.

Polypharmacology Lead Identification

Leverage the in silico predicted bioactivity profile of 2H,3H-[1,4]dioxino[2,3-g]isoquinoline to prioritize it for screening against a panel of targets related to lipid metabolism, angiogenesis, and DNA synthesis inhibition [2]. Its unique predicted polypharmacology (Pa > 0.96 for multiple cancer-relevant activities) makes it a compelling starting point for developing multi-targeted therapeutics, distinguishing it from more selective but narrow-spectrum isoquinoline derivatives.

Heterocyclic Chemistry Methodologies

Utilize this compound as a well-defined substrate for exploring novel synthetic methodologies in heterocyclic chemistry, specifically those involving the 1,4-benzodioxane-isoquinoline framework [REFS-1, REFS-4]. Its availability as a pure, characterized building block facilitates the development of new C-C and C-N bond-forming reactions, contributing to the broader knowledge base of organic synthesis.

Application
Selection Property
Validation Focus
Antiproliferative compound library synthesis
Aromatic scaffold with synthetic versatility
Cell-model endpoint screening and SAR review
KRas pathway probe development
Core suitable for tetrahydro analogs
KRas inhibition and angiogenesis endpoint review
Multi-target screening prioritization
Predicted polypharmacology fingerprint
Target engagement panel validation
Heterocyclic methodology studies
Reactive building block
Reaction condition and scope investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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